Cas no 710348-41-7 (3-(Ethylsulfonamido)phenylboronic acid)
3-(Ethylsulfonamido)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-(Ethylsulfonamido)phenyl)boronic acid
- [3-(ethylsulfonylamino)phenyl]boronic acid
- 3-(ETHYLSULFONAMIDO)PHENYLBORONIC ACID
- AKOS015839007
- MFCD10699609
- LS-13443
- F87582
- SY057006
- UODGYEZPCAFKEA-UHFFFAOYSA-N
- (3-(Ethylsulfonamido)phenyl)boronicacid
- SCHEMBL519364
- A866506
- CS-0176054
- {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
- {3-[(Ethylsulfonyl)amino]phenyl}boronic acid
- DTXSID30674475
- 710348-41-7
- 3-ethanesulfonylaminophenylboronic acid
- SB79918
- (3-ethanesulfonamidophenyl)boronic acid
- 3-ETHANESULFONAMIDOPHENYLBORONIC ACID
- DB-108407
- 3-(Ethylsulfonamido)phenylboronic acid
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- MDL: MFCD10699609
- Inchi: 1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
- InChI Key: UODGYEZPCAFKEA-UHFFFAOYSA-N
- SMILES: S(CC)(NC1C=CC=C(B(O)O)C=1)(=O)=O
Computed Properties
- Exact Mass: 229.05800
- Monoisotopic Mass: 229.0580092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95Ų
Experimental Properties
- Boiling Point: 438.5±55.0℃/760mmHg
- PSA: 95.01000
- LogP: 0.28180
3-(Ethylsulfonamido)phenylboronic acid Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
3-(Ethylsulfonamido)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108474-1g |
(3-(Ethylsulfonamido)phenyl)boronic acid |
710348-41-7 | 95% | 1g |
$221.40 | 2023-09-01 | |
| Alichem | A019108474-5g |
(3-(Ethylsulfonamido)phenyl)boronic acid |
710348-41-7 | 95% | 5g |
$734.40 | 2023-09-01 | |
| TRC | E926230-100mg |
3-(Ethylsulfonamido)phenylboronic acid |
710348-41-7 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | E926230-250mg |
3-(Ethylsulfonamido)phenylboronic acid |
710348-41-7 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | E926230-500mg |
3-(Ethylsulfonamido)phenylboronic acid |
710348-41-7 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | E926230-1g |
3-(Ethylsulfonamido)phenylboronic acid |
710348-41-7 | 1g |
$333.00 | 2023-05-18 | ||
| abcr | AB270981-1 g |
3-(Ethylsulfonamido)phenylboronic acid, 97%; . |
710348-41-7 | 97% | 1g |
€246.00 | 2023-06-22 | |
| abcr | AB270981-5 g |
3-(Ethylsulfonamido)phenylboronic acid, 97%; . |
710348-41-7 | 97% | 5g |
€858.00 | 2023-06-22 | |
| Chemenu | CM132662-1g |
(3-(ethylsulfonamido)phenyl)boronic acid |
710348-41-7 | 95% | 1g |
$202 | 2024-07-24 | |
| Chemenu | CM132662-5g |
(3-(ethylsulfonamido)phenyl)boronic acid |
710348-41-7 | 95% | 5g |
$808 | 2024-07-24 |
3-(Ethylsulfonamido)phenylboronic acid Suppliers
3-(Ethylsulfonamido)phenylboronic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(Ethylsulfonamido)phenylboronic acid
Professional Introduction to 3-(Ethylsulfonamido)phenylboronic Acid (CAS No. 710348-41-7)
3-(Ethylsulfonamido)phenylboronic acid, identified by its CAS number 710348-41-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of boronic acids, which are well-known for their utility in various biochemical applications, particularly in the context of drug discovery and molecular recognition.
The structure of 3-(Ethylsulfonamido)phenylboronic acid consists of a phenyl ring substituted with an ethylsulfonamido group, which is connected to a boronic acid moiety. This unique structural arrangement imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications. Boronic acids, in general, are recognized for their ability to form stable complexes with diols, a property that has been leveraged in the development of innovative drug delivery systems and diagnostic tools.
In recent years, there has been a surge in research focused on the development of boronic acid derivatives due to their promising biological activities. Specifically, 3-(Ethylsulfonamido)phenylboronic acid has been investigated for its potential role in modulating various biological pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for the treatment of inflammatory diseases and metabolic disorders.
One of the most compelling aspects of 3-(Ethylsulfonamido)phenylboronic acid is its versatility in synthetic chemistry. The boronic acid functional group allows for facile participation in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of complex organic molecules. This reactivity has enabled researchers to incorporate this compound into larger molecular frameworks, facilitating the development of novel pharmacophores with enhanced binding affinity and selectivity.
The pharmaceutical industry has shown particular interest in boronic acid derivatives due to their potential as antiviral and anticancer agents. Preliminary studies on 3-(Ethylsulfonamido)phenylboronic acid have indicated that it may interfere with viral replication by inhibiting key enzymes involved in the viral life cycle. Additionally, its ability to bind to specific biomolecules has led to investigations into its potential as an anticancer therapeutic, where it could disrupt tumor cell proliferation by targeting critical signaling pathways.
The synthesis of 3-(Ethylsulfonamido)phenylboronic acid presents an interesting challenge due to the need for precise functional group manipulation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and multi-step organic transformations, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic methodologies that continue to drive innovation in medicinal chemistry.
In conclusion, 3-(Ethylsulfonamido)phenylboronic acid (CAS No. 710348-41-7) represents a significant compound in the realm of chemical biology and drug development. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological systems continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most pressing challenges in medicine and biotechnology.
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